molecular formula C6H9N3 B6357934 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine CAS No. 1479085-37-4

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine

Cat. No. B6357934
CAS RN: 1479085-37-4
M. Wt: 123.16 g/mol
InChI Key: VSBLPTQRXZLUDB-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine is a chemical compound with the molecular formula C6H9N3 . It is a heterocyclic compound that contains a pyrrolopyrazole skeleton .


Synthesis Analysis

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine involves several steps . Initially, pyrazole is protected with an N-SEM protective group, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane. After SEM deprotection, the intramolecular ring is closed and a bromine atom (Br) is introduced with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), forming 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The Br group is then converted into an aldehyde group, which is then converted into an oxime. The final step of hydrogenation results in the desired product .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine consists of a pyrrolopyrazole skeleton . This structure is characterized by a five-membered ring fused with a six-membered ring, both containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine include protection, alkylation, deprotection, ring closure, electrophilic aromatic substitution, conversion of a bromine group to an aldehyde group, conversion of the aldehyde group to an oxime, and finally, hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine are not explicitly mentioned in the available literature .

Scientific Research Applications

Drug Development

The compound has been found in the structure of certain drugs . However, the specific pharmacological indications, contraindications, and pharmacodynamics of these drugs are not available . Further research is needed to fully understand the potential of this compound in drug development.

Inhibitor Design

The compound has been used in the design of potential dual inhibitors of coagulation factors Xa and XIa . This suggests that it could have applications in the treatment of conditions related to blood coagulation.

Neuroprotection

Some 2-pyrazoline compounds, which could potentially include derivatives of the compound , have shown selective inhibition potential towards cholinesterase (AChE and BChE) active sites . This suggests that these compounds might act as neuroprotective agents for neurological disorders linked to activated-acetylcholinesterase, such as Parkinson’s disease and other age-linked disorders .

Anticancer Activity

Derivatives of the compound have been studied for anticancer activity as topoisomerase II alpha inhibitors . This enzyme is essential for DNA replication and cell division, and its inhibition can lead to cell death, making it a target for anticancer drugs .

Inhibition of Hedgehog Signaling

Some derivatives of the compound have been studied as inhibitors of the Hedgehog (Hh) signaling cascade . The Hh pathway plays a crucial role in cell differentiation and growth, and its dysregulation has been implicated in several types of cancer .

Chemical Synthesis

The compound can be used as a building block in the synthesis of various organic compounds . Its unique structure makes it a valuable tool in the field of synthetic chemistry .

Safety and Hazards

The safety and hazards associated with 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine are not explicitly mentioned in the available literature .

Future Directions

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine provides a novel synthetic route to the formation of the pyrrolopyrazole skeleton . This could open up new possibilities for the development of therapeutic agents, particularly in the field of cancer research .

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBLPTQRXZLUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine

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